molecular formula C12H14Cl2FNO B2564855 N1-(3-chloro-4-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide CAS No. 243963-41-9

N1-(3-chloro-4-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide

Cat. No.: B2564855
CAS No.: 243963-41-9
M. Wt: 278.15
InChI Key: QWIGZCVPUXJGIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes. For example, gefitinib’s synthesis involves the synthesis, isolation, and characterization of novel intermediates, followed by their application in the alkylation step . Another compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, is synthesized through a reaction between 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : Research on compounds with structural similarities to N1-(3-chloro-4-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide has focused on innovative synthesis methods. For instance, the study on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine highlights a process with methylene chloride as the reaction solvent, aiming for high yield and simple operation, which could be relevant for synthesizing related compounds (Wang Ling-ya, 2015).

Crystal Structure Determination : The crystal structure of a compound synthesized from a reaction involving a similar chloro and fluoro-substituted aromatic ring was determined by X-ray single crystal diffraction. This study can provide insights into the molecular geometry and electronic structure of related compounds (Huang Ming-zhi et al., 2005).

Biological Activity and Applications

Insecticidal Activity : Research on Flubendiamide, which shares a complex structure with the target compound, demonstrates a novel class of insecticides with strong activity against lepidopterous pests. This suggests potential agricultural applications for structurally related compounds (Masanori Tohnishi et al., 2005).

Antitumor Agents : The stereochemistry of certain dihydrofolate reductase inhibitor antitumor agents has been explored, providing a foundation for the development of cancer chemotherapy agents using similar compounds (A. Camerman et al., 1978).

Herbicide Development : Studies on Dimethylpropynylbenzamides, including compounds with similar substituents, reveal their potential as herbicides for agricultural utility, indicating possible applications in controlling unwanted vegetation (K. Viste et al., 1970).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information about “N1-(3-chloro-4-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide”, it’s difficult to provide accurate safety and hazard information .

Future Directions

The future directions for research on “N1-(3-chloro-4-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in related compounds for drug development, it’s possible that this compound could also have therapeutic potential .

Properties

IUPAC Name

3-chloro-N-[(3-chloro-4-fluorophenyl)methyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2FNO/c1-12(2,7-13)11(17)16-6-8-3-4-10(15)9(14)5-8/h3-5H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIGZCVPUXJGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NCC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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